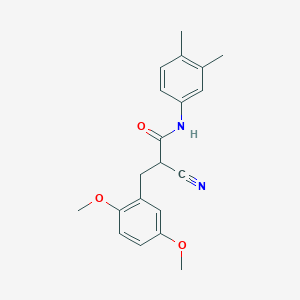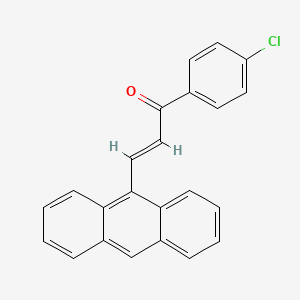
beta-Bromo-alpha,alpha-difluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Bromo-alpha,alpha-difluoropropiophenone, also known as 2-Bromo-2’,4’-difluoropropiophenone, is a type of fluorinated ketone . It is a chemical compound that falls under the category of organofluorine chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the Hell-Volhard-Zelinskii reaction, which is a method for alpha bromination of carboxylic acids . This reaction involves the use of bromine and phosphorus tribromide . The reaction starts with the formation of an acid bromide, which can enolize more readily, making alpha-bromination possible .Chemical Reactions Analysis
Alpha-bromo carboxylic acids, which are similar to the compound , can undergo various reactions. For example, they can react with an aqueous basic solution followed by an acidic work-up to produce alpha-hydroxy carboxylic acids . They can also react with an excess of ammonia to provide alpha-amination, which provides a possible route to amino acids .Aplicaciones Científicas De Investigación
In vitro Estrogenicity of Brominated Compounds
Research into polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs (HO-PBDEs) has shown that these compounds exhibit estrogenic potencies in cell line assays based on estrogen receptor (ER)-dependent luciferase reporter gene expression. These findings suggest the potential pseudoestrogenic effects of PBDEs and their metabolites, indicating significant implications for environmental health and safety (Meerts et al., 2001).
Anaerobic Degradation of Brominated Flame Retardants
A study on the anaerobic degradation of brominated flame retardants like TBBPA, HBCD, and DecaBDE underlines the environmental persistence and potential bioaccumulation risks associated with these substances. The research provides insights into the degradation behaviors of these compounds, which are crucial for understanding their environmental impact and for developing effective waste management strategies (Gerecke et al., 2006).
Synthesis of Trifluoromethylated Nucleosides
Studies on the synthesis of 2',3'-dideoxy-2'-trifluoromethylnucleosides from alpha-trifluoromethyl-alpha,beta-unsaturated esters provide a basis for the development of novel nucleoside analogues. These compounds have potential applications in antiviral and anticancer therapies, highlighting the importance of brominated intermediates in medicinal chemistry (Zhang, Qing, & Yu, 2000).
Mecanismo De Acción
Beta-Bromo-alpha,alpha-difluoropropiophenone, also known as 3-bromo-2,2-difluoro-1-phenylpropan-1-one, is a chemical compound with potential applications in various fields. . Here is a general overview based on the typical properties of similar compounds.
Target of Action
The primary targets of such compounds are usually enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups. For instance, compounds with a similar structure have been found to interact with the nervous system.
Biochemical Pathways
Biochemical pathways affected by the compound would depend on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from therapeutic effects in treating a disease to potential toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more effective or stable under acidic conditions .
Propiedades
IUPAC Name |
3-bromo-2,2-difluoro-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGICKCBOYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

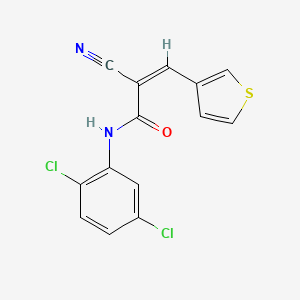
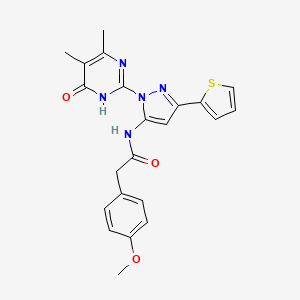
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)
![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)

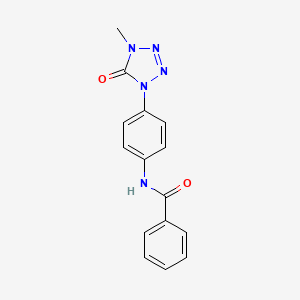

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)

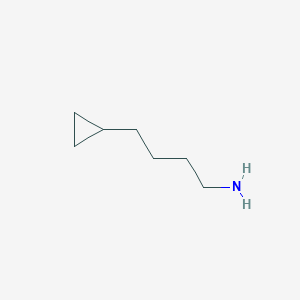
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2915553.png)
![2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2915554.png)
